molecular formula C14H13N3 B2657592 1-[(4-Methylphenyl)methyl]-1H-1,2,3-benzotriazole CAS No. 142087-16-9

1-[(4-Methylphenyl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2657592
CAS No.: 142087-16-9
M. Wt: 223.279
InChI Key: FORQSHUGQDJPRJ-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)methyl]-1H-1,2,3-benzotriazole is a high-purity organic compound offered for research and development purposes. As a derivative of the benzotriazole class, a group known for their effectiveness as corrosion inhibitors for metals such as copper and its alloys , this chemical is of significant interest in material science and industrial chemistry research. The core benzotriazole structure is widely utilized in aircraft deicing fluids, antifreeze, and dishwasher detergents for its anticorrosive properties . The addition of the (4-methylphenyl)methyl group may alter its solubility, binding affinity, and overall efficacy, making it a subject for novel application studies and structure-activity relationship (SAR) investigations. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, nor for use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use, as benzotriazole derivatives are often incompatible with strong oxidizing agents .

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-11-6-8-12(9-7-11)10-17-14-5-3-2-4-13(14)15-16-17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORQSHUGQDJPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-Methylphenyl)methyl]-1H-1,2,3-benzotriazole is a member of the benzotriazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzotriazole ring substituted with a 4-methylphenyl group. This configuration contributes to its unique properties and biological activities.

PropertyValue
Molecular FormulaC11_{11}H10_{10}N3_{3}
Molecular Weight198.22 g/mol
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that this compound displays activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study conducted by Pagliero et al., the antibacterial activity of benzotriazole derivatives was tested against Bacillus subtilis and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like nitrofurantoin .

Antifungal Activity

The compound also demonstrates antifungal properties. Research indicates that benzotriazoles can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The introduction of hydrophobic groups into the benzotriazole structure has been shown to enhance its antifungal activity.

Table 2: Antifungal Activity Data

CompoundMIC (µg/mL)Fungal Strain
Benzotriazole Derivative A12.5Candida albicans
Benzotriazole Derivative B25Aspergillus niger

Anticancer Potential

The anticancer properties of benzotriazole derivatives have also been explored. These compounds have been found to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The benzotriazole ring can form stable complexes with metal ions, potentially inhibiting enzymatic activity. Additionally, it may modulate receptor functions by binding to active sites on proteins .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzotriazole derivatives. Modifications to the benzotriazole core or substituents can significantly affect their potency and selectivity against various biological targets.

Key Findings from SAR Studies

  • Hydrophobic Substituents : Increased hydrophobicity often correlates with enhanced antimicrobial and antifungal activity.
  • Electron-Withdrawing Groups : Substituting electron-withdrawing groups at specific positions on the benzotriazole ring has been shown to improve biological efficacy .

Scientific Research Applications

Chemistry

Building Block in Organic Synthesis:
The compound serves as an important building block in the synthesis of more complex organic molecules. Its stability and reactivity allow it to participate in various chemical reactions, including oxidation and reduction processes. For instance, it can undergo nucleophilic substitution reactions where the 4-methylphenyl group can be replaced by other nucleophiles under specific conditions.

Table 1: Chemical Reactions Involving 1-[(4-Methylphenyl)methyl]-1H-1,2,3-benzotriazole

Reaction TypeDescriptionProducts
OxidationReaction with oxidizing agents like potassium permanganateBenzotriazole derivatives
ReductionUsing reducing agents such as lithium aluminum hydrideReduced benzotriazole derivatives
Nucleophilic SubstitutionReplacement of the 4-methylphenyl groupVarious substituted products

Medicine

Pharmacological Potential:
Research has explored the pharmacological properties of this compound, particularly its potential anti-inflammatory and anticancer activities. Studies indicate that compounds in this class may exhibit significant biological activity against various cancer cell lines and pathogens .

Case Study: Antimicrobial Activity
In a study assessing the antibacterial activity of benzotriazole derivatives, this compound showed promising results against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt microbial membranes contributed to its effectiveness .

Table 2: Antimicrobial Activity of Benzotriazole Derivatives

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12.5 μg/mL
Other derivativesVarious bacteriaRanges from 10 to 25 μg/mL

Industry

UV Stabilizers and Corrosion Inhibitors:
In industrial applications, this compound is utilized as a UV stabilizer in plastics and coatings. Its ability to absorb UV radiation helps prevent material degradation over time . Additionally, it serves as a corrosion inhibitor in metalworking fluids and coatings.

Comparison with Similar Compounds

Nitroimidazole-Substituted Benzotriazoles

Compounds like 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole () replace the 4-methylbenzyl group with nitroimidazole-propyl chains. These derivatives exhibit notable bioactivity, including antimicrobial and antiparasitic properties, attributed to the electron-withdrawing nitro group and imidazole’s heterocyclic nature. Key differences include:

  • Melting Points : 167–170°C (nitroimidazole derivatives) vs. ~100–150°C for simpler benzotriazoles .
  • Synthesis Yields : 75–80% for nitroimidazole derivatives (vs. 40–88% for benzyl ethers in ) .

Benzotriazole Ethers and Esters

  • 1-(1,4-Dioxan-2-yl)-1H-1,2,3-benzotriazole (): Cyclic ether substituents enhance polarity, reducing log P values compared to 4-methylbenzyl derivatives.
  • Ethyl 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate (): The ester group introduces hydrolytic sensitivity but enables further functionalization via transesterification.

Aromatic and Heteroaromatic Derivatives

  • 1-[(Morpholin-4-yl)(phenyl)methyl]-1H-benzotriazole (): The morpholine group introduces basicity and hydrogen-bonding capacity, enhancing solubility in polar solvents.

Physicochemical Properties

Compound Melting Point (°C) ¹H NMR Key Shifts (δ, ppm) log P Yield (%) Key Applications
1-[(4-Methylphenyl)methyl]-1H-benzotriazole Not reported Aromatic H: ~7.2–8.1; CH₂: ~4.5–5.0 ~3.5* 70–88† Synthetic intermediate
Nitroimidazole derivatives 167–170 Imidazole CH: 7.80; CH₂: 4.81 N/A 75–80 Antimicrobial agents
Benzotriazole ethers 108–109 Ether CH₂: 4.55; aromatic: 7.3–7.7 ~2.0–2.5 40–88 Wittig rearrangement substrates
18F-Labeled triazoles N/A Fluorinated CH₂: ~4.0–4.5 1.54–1.98 47–58 PET imaging tracers

*Estimated based on benzotriazole log P trends.
†Yields for analogous alkylation reactions ().

Functional and Application Comparisons

  • Bioactivity : Nitroimidazole derivatives () outperform 4-methylbenzyl analogues in antiparasitic and anticancer assays due to nitro group redox activity.
  • Material Science : Benzotriazole ethers () are preferred in polymer stabilization, while fluorinated derivatives () serve as radiotracers.
  • Synthetic Utility : 4-Methylbenzyl derivatives act as intermediates for further functionalization (e.g., oxidation to benzoyl analogues) .

Q & A

Q. What are the established synthetic routes for 1-[(4-Methylphenyl)methyl]-1H-1,2,3-benzotriazole?

The compound is synthesized via a novel two-step [1+2+3] strategy. In the first step, 1-[(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole reacts with aliphatic or arylacetyl acid chlorides under neat conditions to form 1-(benzotriazol-1-yl)-2-ones. These intermediates are subsequently reacted with α,β-unsaturated ketones or γ-diketones to yield trisubstituted phenols. Yields exceed 80% under optimized conditions, with purification achieved via recrystallization or column chromatography .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity and substitution patterns. X-ray crystallography resolves stereochemical ambiguities, with SHELXL employed for refinement. For example, bond lengths in the benzotriazole core (N–N: 1.288–1.389 Å, C–C: 1.371–1.408 Å) are consistent with localized bonding, validated using SHELX software .

Q. What are its primary applications in organic synthesis?

The compound serves as a versatile synthon for constructing 2,3,5-trisubstituted phenols, enabling diversity-oriented synthesis. Its benzotriazole moiety facilitates regioselective couplings with electrophiles, such as chalcones, to generate bioactive scaffolds .

Advanced Research Questions

Q. How can researchers address challenges in crystallographic refinement of derivatives?

High-resolution X-ray data refinement using SHELXL is critical. Challenges like twinning or weak diffraction are mitigated by iterative cycles of least-squares minimization and electron density analysis. Recent SHELXL updates support anisotropic displacement parameters and restraints for disordered moieties, improving model accuracy .

Q. What mechanistic insights exist for its role in multi-component reactions?

The reaction proceeds via a nucleophilic attack of the benzotriazole nitrogen on the acid chloride, followed by trimethylsilyl group elimination. The intermediate then undergoes Michael addition with α,β-unsaturated ketones, confirmed by trapping experiments and DFT calculations. Kinetic studies suggest a rate-determining step involving intermediate stabilization by electron-withdrawing groups .

Q. How should conflicting bioactivity data between in vitro and in vivo studies be resolved?

Contradictions may arise from metabolic instability or off-target effects. For instance, benzotriazole derivatives acting as SARS-CoV protease inhibitors in vitro require covalent modification (e.g., acyloxy groups) to enhance in vivo stability. Parallel assays (e.g., enzyme kinetics, cellular cytotoxicity) and molecular docking validate target engagement .

Q. What computational strategies predict its reactivity in catalytic systems?

Density Functional Theory (DFT) simulations model transition states and charge distribution. For example, solvatochromic analysis of analogous triazoles reveals solvent-dependent electronic transitions, correlating with Hammett substituent constants. Docking studies further predict binding affinities to biological targets like enzymes or receptors .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate synthetic yields using HPLC-MS and replicate crystallographic datasets.
  • Experimental Design : Prioritize microwave-assisted synthesis (e.g., 60–80°C, 30 min) to reduce side-product formation .
  • Safety Protocols : Handle intermediates (e.g., acid chlorides) under inert atmospheres due to moisture sensitivity .

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